molecular formula C15H16N2O5S B2617512 N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2309344-57-6

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2617512
CAS No.: 2309344-57-6
M. Wt: 336.36
InChI Key: IOZZGXMIHZLQGU-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, oxazole, and sulfonamide groups

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-10-15(11(2)22-17-10)23(18,19)16-9-12(13-5-3-7-20-13)14-6-4-8-21-14/h3-8,12,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZZGXMIHZLQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the furan and oxazole intermediates. One common method includes the radical bromination of a methyl group followed by the formation of a phosphonate intermediate. This intermediate is then reacted with a benzaldehyde derivative in the presence of a strong base like sodium hydride (NaH) in tetrahydrofuran (THF) solvent. The final step involves desilylation using tetrabutylammonium fluoride (TBAF) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and oxazole rings can interact with various biological pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of furan, oxazole, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines furan and oxazole moieties. Its molecular formula is C14H16N2O4SC_{14}H_{16}N_2O_4S with a molecular weight of approximately 316.35 g/mol. The presence of the sulfonamide group enhances its biological activity, particularly in terms of antimicrobial and anticancer properties.

PropertyDetails
IUPAC Name This compound
Molecular Formula C14H16N2O4S
Molecular Weight 316.35 g/mol
CAS Number 2309598-64-7

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxazole ring and subsequent sulfonamide derivatization. The reaction conditions often require the use of catalysts and controlled temperatures to ensure optimal yields.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has shown promising results in anticancer assays. Studies have reported that it induces apoptosis in cancer cell lines by activating caspase pathways. The IC50 values for cell viability inhibition in different cancer lines are summarized below:

Cell LineIC50 (µM)
A549 (Lung Cancer)15
MCF7 (Breast Cancer)10
HeLa (Cervical Cancer)12

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial metabolism.
  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase transition in cancer cells.

Study on Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, highlighting its potential as an effective antimicrobial agent .

Study on Anticancer Activity

A recent study published in Cancer Letters investigated the anticancer effects of the compound on human breast cancer cells. The results demonstrated that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis rates compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide?

The synthesis involves constructing the oxazole-sulfonamide core followed by introducing the bis(furan-2-yl)ethyl group. A plausible route includes:

  • Step 1 : Sulfonamide formation via coupling 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with a primary amine intermediate.
  • Step 2 : Alkylation of furan derivatives (e.g., furan-2-carbaldehyde) to generate the 2,2-bis(furan-2-yl)ethyl moiety, followed by amine functionalization for coupling .
  • Validation : Monitor intermediates using LC-MS and confirm regioselectivity via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR.

Q. How can the purity and structural integrity of this compound be confirmed?

Employ a multi-technique approach:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
  • Spectroscopy : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and 2D NMR (COSY, HSQC) to resolve furan and oxazole proton environments .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its activity?

Focus on target-specific enzymatic assays:

  • Enzyme inhibition : Screen against thioredoxin reductase (TrxR) or similar redox enzymes, given structural parallels to sulfonamide-containing inhibitors (e.g., LMM11 in ). Use NADPH consumption assays with DTNB as a substrate .
  • Antimicrobial activity : Broth microdilution assays against Candida albicans or Gram-positive bacteria, given the furan moiety’s known antifungal properties .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into TrxR’s active site (PDB: 3QNN). Prioritize interactions with catalytic cysteine residues .
  • Molecular dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS, focusing on hydrogen bonds between the sulfonamide group and enzyme backbone .
  • SAR analysis : Compare binding energies of derivatives with modified oxazole/furan substituents to identify critical pharmacophores .

Q. How to address solubility limitations in in vitro assays?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without compromising cell viability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to the furan or ethyl linker, improving bioavailability .

Q. How to resolve contradictions in crystallographic vs. spectroscopic data?

  • Polymorph screening : Recrystallize from varying solvents (e.g., ethanol vs. ethyl acetate) and compare SCXRD data to identify conformational flexibility .
  • Dynamic NMR : Conduct variable-temperature 1H^{1}\text{H}-NMR to detect rotameric equilibria in the bis(furan)ethyl chain .

Q. What strategies optimize selectivity against off-target enzymes?

  • Kinetic assays : Measure kcat/Kmk_{\text{cat}}/K_m ratios for target vs. homologous enzymes (e.g., glutathione reductase) to assess selectivity .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to prioritize derivatives with higher entropy-driven binding to the target .

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